
6-Bromo-4-chloro-2-methoxy-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloro-2-methoxy-3-methylaniline is an organic compound with the molecular formula C8H9BrClNO It is a derivative of aniline, featuring bromine, chlorine, methoxy, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methoxy-3-methylaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Bromination: Introducing a bromine atom to the aromatic ring using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Adding a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Methoxylation: Introducing a methoxy group (-OCH3) using methanol (CH3OH) and a strong acid catalyst.
Methylation: Adding a methyl group (-CH3) using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-chloro-2-methoxy-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or dehalogenated products.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-4-chloro-2-methoxy-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloro-2-methoxy-3-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and methoxy groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methylaniline: Similar structure but lacks the chlorine and methoxy groups.
2-Bromo-4-methylaniline: Similar structure but different positioning of substituents.
4-Chloro-2-methoxyaniline: Lacks the bromine and methyl groups.
Uniqueness
6-Bromo-4-chloro-2-methoxy-3-methylaniline is unique due to the specific combination and positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
83577-92-8 |
|---|---|
Formule moléculaire |
C8H9BrClNO |
Poids moléculaire |
250.52 g/mol |
Nom IUPAC |
6-bromo-4-chloro-2-methoxy-3-methylaniline |
InChI |
InChI=1S/C8H9BrClNO/c1-4-6(10)3-5(9)7(11)8(4)12-2/h3H,11H2,1-2H3 |
Clé InChI |
HMLIJBWGBIQYEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1Cl)Br)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


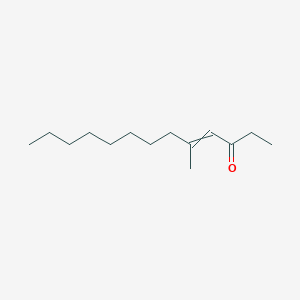
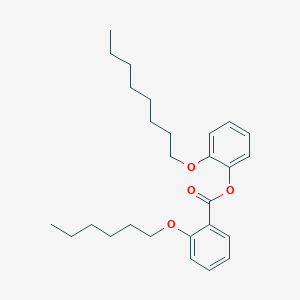
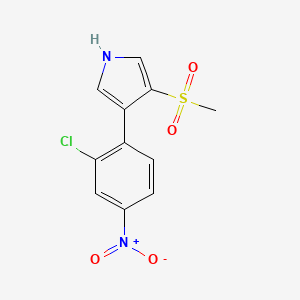
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
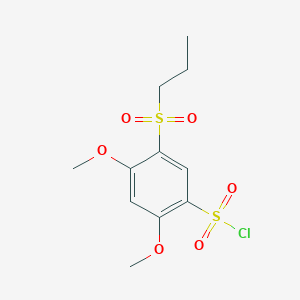
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
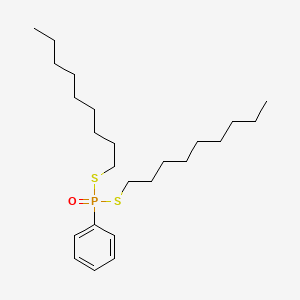

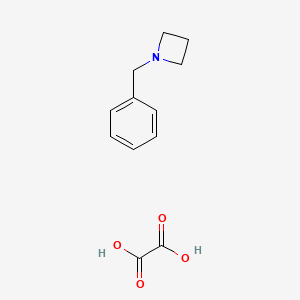
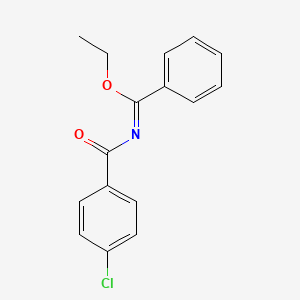
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
phosphanium bromide](/img/structure/B14406416.png)

